Product packaging for 5-(4-fluorophenyl)-1H-indole(Cat. No.:CAS No. 144104-44-9)

5-(4-fluorophenyl)-1H-indole

Cat. No.: B135762
CAS No.: 144104-44-9
M. Wt: 211.23 g/mol
InChI Key: FZEPXXHITBIOIY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-indole (CAS 144104-44-9) is a high-purity chemical compound with the molecular formula C 14 H 10 FN and a molecular weight of 211.23 . It is part of the indole family, a versatile heterocyclic system that serves as a fundamental building block in medicinal chemistry and drug development . The indole scaffold is a biologically accepted pharmacophore found in numerous synthetic drug molecules and natural products, known for its ability to bind with high affinity to multiple receptors . Researchers value this specific derivative for its role as a key intermediate in the synthesis of more complex, biologically active molecules. Indole derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, making them a dynamic area of research for developing new therapeutic agents . The structural motif of a fluorophenyl-substituted indole is particularly significant in pharmaceutical research, as it is a core structure in the synthesis of various active compounds . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FN B135762 5-(4-fluorophenyl)-1H-indole CAS No. 144104-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPXXHITBIOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457603
Record name 5-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-44-9
Record name 5-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Fluorophenyl 1h Indole Scaffolds

Established Synthetic Routes to the Indole (B1671886) Core

The construction of the foundational indole nucleus can be achieved through several classical named reactions. While direct examples for the synthesis of 5-(4-fluorophenyl)-1H-indole using these methods are not extensively documented in readily available literature, their general applicability to substituted indoles provides a conceptual basis for its preparation. These methods typically build the indole ring system from acyclic precursors.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. tsijournals.com The reaction proceeds through a clockss.orgclockss.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. tsijournals.com

For the synthesis of this compound, the logical starting materials would be (4-(4-fluorophenyl)phenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde (B116499) or its equivalent. The reaction is generally promoted by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids like zinc chloride. wikipedia.org

Table 1: Hypothetical Adaptation of Fischer Indole Synthesis

Arylhydrazine PrecursorCarbonyl PartnerAcid Catalyst (Example)Product
(4-(4-Fluorophenyl)phenyl)hydrazineAcetaldehydePolyphosphoric Acid (PPA)This compound

A significant advantage of the Fischer synthesis is the possibility of a one-pot reaction without the need to isolate the intermediate hydrazone. mdpi.com However, with unsymmetrical ketones, the formation of regioisomeric products can be a drawback. mdpi.com

Leimgruber-Batcho Indole Synthesis Approaches

A popular alternative to the Fischer synthesis, the Leimgruber-Batcho indole synthesis, offers a versatile route to 2,3-unsubstituted indoles under mild conditions. clockss.orgwikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.org The resulting nitroenamine is then reductively cyclized to form the indole ring. wikipedia.org

To apply this to this compound, the starting material would be 4-(4-fluorophenyl)-2-nitrotoluene. The subsequent reductive cyclization can be achieved using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is advantageous as many substituted o-nitrotoluenes are commercially available or readily synthesized. wikipedia.org

Table 2: Hypothetical Leimgruber-Batcho Synthesis Adaptation

o-Nitrotoluene PrecursorReagents for Enamine FormationReducing Agent (Example)Product
4-(4-Fluorophenyl)-2-nitrotolueneDMF-DMA, PyrrolidineRaney Ni, H₂NNH₂This compound

Sugasawa Indole Synthesis Protocols

The Sugasawa indole synthesis is a method that involves the reaction of an aniline (B41778) with a chloroacetaldehyde (B151913) derivative, followed by a cyclization step. While specific applications to 5-arylindoles are less common in the literature, the general strategy could be adapted. luc.edu The initial step is the alkylation of the aniline nitrogen, followed by an acid-catalyzed intramolecular cyclization.

For the target molecule, this would entail the reaction of 4-(4-fluorophenyl)aniline with a suitable chloroacetaldehyde equivalent. However, this method can require harsh conditions and may not be the most efficient for this particular substitution pattern.

Bischler Indole Synthesis Methods

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the acid-catalyzed cyclization of an α-arylaminoketone. wikipedia.orgnih.gov These precursors are typically prepared from an aniline and an α-haloketone. nih.gov This method characteristically produces 2-aryl- or 2,3-diarylindoles. wikipedia.org

A direct synthesis of this compound via the Bischler method is not straightforward as it typically introduces substituents at the 2 and/or 3-positions. However, one could envision a multi-step sequence where a 5-fluoroaniline is used to construct a 2-aryl-5-fluoroindole, which would then require further modification. nih.gov The reaction often suffers from harsh conditions and the potential for regioisomeric mixtures. wikipedia.org

Strategies for Introducing the 4-Fluorophenyl Moiety at the 5-Position

Modern synthetic chemistry often favors the construction of the indole core first, followed by the introduction of the aryl substituent at the desired position. Palladium-catalyzed cross-coupling reactions are the premier methods for forging the C-C bond between the indole C5 position and the 4-fluorophenyl ring. This approach typically starts with a 5-haloindole.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for this transformation. It involves the reaction of a 5-haloindole (commonly 5-bromo-1H-indole) with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. nih.gov Various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are effective. nih.gov

Another powerful method is the Stille coupling, which utilizes an organotin reagent. In this case, a 5-haloindole would be reacted with (4-fluorophenyl)tributylstannane, again catalyzed by a palladium complex. mdpi.com While effective, the toxicity of organotin compounds is a significant drawback. mdpi.com

Table 3: Cross-Coupling Strategies for this compound Synthesis

Coupling ReactionIndole SubstrateCoupling PartnerCatalyst System (Example)
Suzuki-Miyaura5-Bromo-1H-indole(4-Fluorophenyl)boronic acidPd(PPh₃)₄, Na₂CO₃
Stille5-Iodo-1H-indole(4-Fluorophenyl)tributylstannanePd(PPh₃)₄, LiCl

Derivatization and Functionalization of the Indole Nucleus and Phenyl Substituent

Once the this compound scaffold is assembled, it can undergo various chemical transformations to introduce additional functional groups, which is crucial for modulating its biological activity or material properties.

The indole nitrogen (N1) is a common site for functionalization. N-alkylation can be readily achieved by treating the indole with a base, such as sodium hydride, to form the indolide anion, followed by reaction with an alkyl halide. rsc.orgorganic-chemistry.org This allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

The C3 position of the indole ring is highly nucleophilic and is the preferred site for electrophilic substitution. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and N,N-dimethylformamide, is a classic method for introducing a formyl group at the C3 position to yield this compound-3-carbaldehyde. ijpcbs.comwikipedia.org This aldehyde is a versatile intermediate for further transformations.

The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group at the C3 position. This is typically achieved by reacting the indole with formaldehyde (B43269) and a secondary amine in an acidic medium. openpharmaceuticalsciencesjournal.comrdd.edu.iq

Further functionalization of the 4-fluorophenyl ring is also possible, although it is generally more challenging than modifying the indole nucleus. Electrophilic aromatic substitution on the fluorophenyl ring would be directed by the fluorine and indole substituents. Additionally, directed ortho-metalation (DoM) could be a strategy to introduce substituents adjacent to the fluorine atom, though this would likely require N-protection of the indole. unblog.frwikipedia.org

Table 4: Common Functionalization Reactions of the Indole Nucleus

Reaction TypePositionReagents (Example)Product Type
N-AlkylationN1NaH, CH₃I1-Methyl-5-(4-fluorophenyl)-1H-indole
Vilsmeier-HaackC3POCl₃, DMFThis compound-3-carbaldehyde
Mannich ReactionC3CH₂O, (CH₃)₂NH, CH₃COOH3-((Dimethylamino)methyl)-5-(4-fluorophenyl)-1H-indole

N-Alkylation and N-Acylation Reactions

The functionalization of the indole nitrogen through N-alkylation and N-acylation is a common strategy to introduce structural diversity and modulate the physicochemical properties of indole derivatives.

N-Alkylation: The N-alkylation of indoles, including 5-arylindoles, can be achieved through various methods. A general approach involves the deprotonation of the indole NH with a suitable base, followed by reaction with an alkylating agent. While specific examples for this compound are not prevalent in the reviewed literature, methodologies applied to other 5-substituted indoles are highly relevant. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a standard procedure to generate the indolide anion, which then readily reacts with alkyl halides. beilstein-journals.orgd-nb.infonih.gov

Alternative approaches for N-alkylation that offer enhanced selectivity and milder reaction conditions have been developed for the broader indole class. These include palladium-catalyzed reactions, such as the intermolecular aza-Wacker-type reaction, which allows for the enantioselective N-alkylation of indoles with alkenols. nih.govmdpi.com Such methods could likely be adapted for this compound, providing access to chiral N-substituted derivatives.

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, often serving to protect the nitrogen or to synthesize bioactive molecules like indoleamides. A straightforward method for the N-acylation of 5-substituted indoles involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to couple carboxylic acids directly with the indole. researchgate.net This method has been shown to be effective for indoles bearing electron-withdrawing groups at the C-5 position. researchgate.net

Another efficient method for the chemoselective N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). d-nb.infonih.gov This approach offers good functional group tolerance. Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), also provides a direct route to N-acylated indoles. nih.gov These methodologies are expected to be applicable to this compound, as demonstrated with other 5-substituted indoles. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions Applicable to 5-Arylindoles.
Reaction TypeReagents and ConditionsProduct TypeKey Features
N-Alkylation1. Base (e.g., NaH) in THF or DMF 2. Alkyl halide (R-X)N-Alkyl-5-arylindoleGeneral and widely used method.
N-AcylationCarboxylic acid, DCC, DMAPN-Acyl-5-arylindoleEffective for indoles with electron-withdrawing groups at C-5. researchgate.net
N-AcylationThioester (RCOSMe), Cs₂CO₃N-Acyl-5-arylindoleHigh chemoselectivity and good functional group tolerance. d-nb.infonih.gov
N-AcylationPrimary alcohol (RCH₂OH), TPAP (cat.), NMON-Acyl-5-arylindoleDehydrogenative coupling under mild conditions. nih.gov

Substitution Reactions on the Phenyl Ring

Substitution reactions on the pendant 4-fluorophenyl ring of this compound allow for further functionalization of the molecule. The fluorine atom and the indole moiety itself will influence the regioselectivity of these reactions. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The indole nucleus is generally considered an activating group, while the fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. The interplay of these electronic effects will determine the position of substitution on the 4-fluorophenyl ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity on the 4-fluorophenyl ring without promoting unwanted reactions on the indole core, which is itself highly susceptible to electrophilic attack, particularly at the C-3 position. libretexts.orgquora.com

Due to the electron-rich nature of the indole ring, protecting the indole nitrogen, for example by acylation, may be necessary before carrying out electrophilic substitutions on the appended phenyl ring to prevent side reactions.

Modifications at other Indole Ring Positions (e.g., C-2, C-3)

The C-2 and C-3 positions of the indole ring are the most nucleophilic and, therefore, the most common sites for functionalization. acs.orgacs.org

C-3 Functionalization: The C-3 position of indoles is particularly reactive towards electrophiles. libretexts.orged.ac.uk A wide array of electrophilic substitution reactions can be performed at this position. For instance, Vilsmeier-Haack formylation introduces a formyl group at C-3, which can then serve as a handle for further transformations. Mannich reactions introduce aminomethyl groups, and Friedel-Crafts acylations introduce acyl moieties. Given the high reactivity of the C-3 position, these reactions are generally expected to proceed readily on the this compound scaffold.

C-2 Functionalization: While the C-3 position is kinetically favored for electrophilic attack, functionalization at the C-2 position can be achieved under specific conditions, often involving directed metalation or transition-metal-catalyzed C-H activation. acs.orgnih.gov For N-protected indoles, lithiation at C-2 followed by quenching with an electrophile is a common strategy. Palladium-catalyzed direct arylation has also emerged as a powerful tool for the regioselective functionalization of the C-2 position of indoles. acs.orgnih.gov The choice of ligand and reaction conditions can often control the selectivity between C-2 and C-3 arylation. acs.org

Table 2: Common Functionalization Reactions at C-2 and C-3 of the Indole Ring.
PositionReaction TypeTypical ReagentsProduct
C-3Vilsmeier-Haack FormylationPOCl₃, DMFIndole-3-carboxaldehyde
C-3Mannich ReactionCH₂O, R₂NH3-(Aminomethyl)indole (Gramine derivative)
C-3Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acylindole
C-2Directed Ortho Metalation1. n-BuLi (on N-protected indole) 2. Electrophile2-Substituted indole
C-2Palladium-Catalyzed Direct ArylationAryl halide, Pd catalyst, ligand, base2-Arylindole

Advanced Synthetic Techniques Applied to Fluorinated Indoles

Modern synthetic techniques can offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact for the synthesis and functionalization of fluorinated indoles.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and sometimes enhance selectivity. tandfonline.comnih.govunina.itmdpi.com The synthesis of indole derivatives, including 5-arylindoles, can be significantly accelerated under microwave conditions. tandfonline.commdpi.com For example, Fischer indole synthesis, Suzuki cross-coupling, and Knoevenagel condensation have been successfully combined in a one-pot, microwave-assisted procedure to generate complex 5-aryl-indole derivatives. mdpi.com Palladium-catalyzed intramolecular oxidative coupling to form the indole ring from N-aryl enamines has also been shown to be highly efficient under microwave irradiation, often proceeding in excellent yields and with high regioselectivity. unina.itmdpi.com These examples suggest that the synthesis and subsequent modification of this compound could be effectively streamlined using microwave technology.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.govacs.orgresearchgate.neterciyes.edu.tr Indoles are excellent substrates for MCRs, often reacting at the nucleophilic C-3 position or the N-H bond. Various MCRs have been developed to synthesize complex indole-containing heterocycles. nih.govresearchgate.neterciyes.edu.tr For instance, the Ugi-azide reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) can be used to generate complex indole derivatives. nih.gov While specific MCRs involving this compound are not extensively documented, the general reactivity of the indole nucleus in such reactions suggests that it would be a viable component, allowing for the rapid construction of libraries of complex molecules based on this scaffold.

Medicinal Chemistry and Pharmacological Investigations of 5 4 Fluorophenyl 1h Indole Derivatives

In Vitro Pharmacological Profiling

Ligand-Receptor Binding Studies

Ligand-receptor binding assays are fundamental in medicinal chemistry for determining the affinity of a compound for its biological target. For derivatives of 1-(4-fluorophenyl)-1H-indole, these studies have been crucial in elucidating their potential as modulators of key neurotransmitter systems. The antipsychotic agent Sertindole, a prominent derivative of this class, provides a well-documented example of the multi-receptor binding profile characteristic of this scaffold.

Derivatives of 1-(4-fluorophenyl)-1H-indole have demonstrated significant affinity for dopamine (B1211576) receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. mdpi.com The affinity for D2 receptors is believed to mediate the efficacy of these drugs against the positive symptoms of schizophrenia. mdpi.com

Sertindole, chemically known as 1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone, exhibits potent binding to the D2 receptor. nih.gov Its interaction is more pronounced in the mesolimbic dopamine system compared to the nigrostriatal pathways, which may contribute to its lower incidence of extrapyramidal side effects. nih.govresearchgate.net Research has shown that within the series of 3-substituted 1-(4-fluorophenyl)-1H-indoles, potent D2 receptor affinity is a common characteristic. researchgate.net

Binding Affinities of Sertindole at Dopamine Receptors

CompoundReceptorBinding Affinity (Ki, nM)Reference
SertindoleDopamine D20.45 nih.gov

In addition to dopaminergic activity, 1-(4-fluorophenyl)-1H-indole derivatives show strong antagonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov This dual action on both dopamine and serotonin systems is a hallmark of atypical antipsychotics. researchgate.net The antagonism of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms and to mitigate the extrapyramidal side effects associated with D2 receptor blockade. nih.gov

Sertindole's high affinity for both 5-HT2A and 5-HT2C receptors is well-established. nih.govresearchgate.net The affinity for the 5-HT2C receptor, in particular, has been associated with the moderate weight gain observed with some atypical antipsychotics. nih.gov Structure-activity relationship studies on various 3-substituted 1-(4-fluorophenyl)-1H-indoles have consistently found potent 5-HT2 receptor affinity across the series. researchgate.net

Binding Affinities of Sertindole at Serotonin Receptors

CompoundReceptorBinding Affinity (Ki, nM)Reference
Sertindole5-HT2A0.20 nih.gov
5-HT2C0.51 nih.gov

The pharmacological profile of 1-(4-fluorophenyl)-1H-indole derivatives frequently includes interaction with α1-adrenergic receptors. nih.gov Antagonism at these receptors does not typically contribute to the primary antipsychotic efficacy but is often associated with side effects such as orthostatic hypotension. mdpi.com

Binding Affinity of Sertindole at Adrenoceptors

CompoundReceptorBinding Affinity (Ki, nM)Reference
Sertindoleα1-Adrenergic1.4 nih.gov

The indole (B1671886) scaffold is a common feature in many compounds designed to modulate cannabinoid receptors, including allosteric modulators of the CB1 receptor. mdpi.com However, specific in vitro research detailing the activity of 1-(4-fluorophenyl)-1H-indole derivatives as CB1 allosteric modulators is not extensively documented in publicly available literature. Studies on CB1 modulation have often focused on other indole substitution patterns, such as 5-chloro or 2-phenylindole (B188600) derivatives, which act as positive allosteric modulators (PAMs) or ago-PAMs. mdpi.comresearchgate.net For instance, chlorination at the 5-position of the indole core has been shown to reduce binding affinity at the CB1 receptor in some synthetic cannabinoid series. mdpi.com While the 1-(4-fluorophenyl)-1H-indole core is of interest in medicinal chemistry, its specific role in the allosteric modulation of CB1 receptors remains an area for further investigation.

GPR84 is an orphan GPCR primarily expressed in immune cells and is considered a pro-inflammatory target. researchgate.net The indole nucleus is present in some known GPR84 antagonists; for example, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity competitive antagonist of human GPR84. However, in this class of compounds, the indole ring itself is not substituted with a phenyl group. To date, specific investigations into derivatives of the 1-(4-fluorophenyl)-1H-indole scaffold as GPR84 antagonists have not been widely published, and their potential role in modulating this receptor is not yet characterized.

Enzyme Inhibition Assays

The therapeutic potential of novel compounds is frequently evaluated through their ability to modulate the activity of specific enzymes implicated in disease pathways. For derivatives of 5-(4-fluorophenyl)-1H-indole, a range of enzyme inhibition assays have been pivotal in elucidating their pharmacological profile. These investigations have revealed significant inhibitory effects against several key enzyme families, including kinases, phosphodiesterases, and various hydrolases, underscoring the versatility of this chemical scaffold in medicinal chemistry.

Mitogen-Activated Protein Kinase (MAPK) Inhibition (e.g., p38α MAPK)

Mitogen-activated protein kinases (MAPKs) are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38α MAPK isoform, in particular, is a well-established target for anti-inflammatory drug discovery. While direct studies on this compound derivatives are limited, research on structurally related 4-(4'-fluorophenyl)imidazoles has demonstrated potent and selective inhibition of p38α MAPK. For instance, certain pyrimidine-substituted 4-(4'-fluorophenyl)imidazoles have been reported to inhibit p38α MAPK with IC50 values as low as 96 nM and 250 nM nih.gov. The inhibitory activity of these compounds is often attributed to the key interaction of the 4-fluorophenyl moiety with the enzyme's active site. Further investigations into indole-based structures are warranted to explore their potential as p38α MAPK inhibitors.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 enzyme family is a primary target for the development of anti-inflammatory drugs, particularly for respiratory diseases. Although specific research on this compound derivatives as PDE4 inhibitors is not extensively documented in the reviewed literature, the broader class of indole derivatives has been explored for this activity. The structural features of the this compound scaffold present possibilities for interaction with the PDE4 active site, suggesting that this is a viable area for future investigation.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process through their role in prostaglandin (B15479496) biosynthesis. The discovery of two isoforms, COX-1 and COX-2, has enabled the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles. A study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles revealed that substituents at the C-5 position significantly influence COX-2 selectivity and potency. mdpi.com For example, a derivative with a methoxy (B1213986) group at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position (a close analog to the subject compound) demonstrated the highest COX-2 selectivity with a selectivity index of 291.2. mdpi.com Another study on 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives also showed potent and selective COX-2 inhibition, with one compound exhibiting an IC50 value of 0.29 µM and a selectivity index of 67.2, which was superior to celecoxib. nih.gov These findings highlight the potential of the this compound scaffold in designing potent and selective COX-2 inhibitors.

Table 1: COX Inhibition Data for Selected Indole and Thiophene Derivatives

Compound C-5 Substituent COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
4e (Indole derivative) OMe >25 0.08 >291.2
VIIa (Thiophene derivative) - 19.5 0.29 67.2
Celecoxib (Reference) - 14.2 0.42 33.8
Diclofenac (Reference) - 1.2 0.67 1.8

Data sourced from mdpi.comnih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes. The 5-lipoxygenase (5-LOX) pathway is a key target for anti-inflammatory therapies. Research into novel 2-amino-5-hydroxyindole derivatives has identified potent inhibitors of human 5-LOX. One such derivative, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, exhibited an IC50 value of approximately 300 nM. nih.gov The study emphasized the importance of substitutions at the 2-position of the 5-hydroxyindole (B134679) core for biological activity. nih.gov While this research does not feature the 5-(4-fluorophenyl) moiety, it underscores the potential of the indole scaffold for 5-LOX inhibition. Another study on chalcogen-containing inhibitors that block 5-LOX activity in leukocytes reported IC50 values for LTA4H (a downstream enzyme in the 5-LOX pathway) inhibition in the range of 0.6 to 0.8 µM. mdpi.com

Tyrosine Kinase Inhibition (e.g., EGFR)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its overactivity is implicated in various cancers. The indole nucleus is a common scaffold in the design of EGFR inhibitors. Studies on pyrazolinyl-indole derivatives have identified compounds with significant cytotoxic activities against various cancer cell lines. nih.gov For instance, certain 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl) derivatives showed potent anticancer effects. nih.gov Another study on indole derivatives containing penta-heterocyclic scaffolds also reported on their potential as EGFR inhibitors, with molecular docking studies confirming their binding to the ATP pocket of the EGFR protein. nih.gov Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives featuring a 4-fluorophenyl group have demonstrated potent inhibition of EGFR at the sub-micromolar level (IC50 of 0.18 µM). dovepress.com

Table 2: EGFR Inhibition Data for Selected Heterocyclic Derivatives

Compound Class Specific Derivative Example Target Cell Line IC50 (µM)
Pyrazolinyl-Indole HD05 Leukemia -
Indole with Penta-heterocycles 10b A549 (Lung) 0.12
Indole with Penta-heterocycles 10b K562 (Leukemia) 0.01
Pyrazolo[3,4-d]pyrimidine Compound X OVCAR-4 (Ovarian) 1.74

Data sourced from nih.govnih.govdovepress.com

Protease Inhibition (e.g., Flavivirus NS2B-NS3 protease, COVID-19 Mpro)

The NS2B-NS3 protease is essential for the replication of flaviviruses such as Zika, dengue, and West Nile virus, making it a prime target for antiviral drug development. A novel series of 2,6-disubstituted indole compounds has been identified as potent inhibitors of the Zika virus protease (ZVpro). nih.gov Medicinal chemistry optimization of an initial screening hit led to compounds with IC50 values as low as 320 nM. nih.gov Enzyme kinetics studies indicated a non-competitive mode of inhibition for the most potent compounds, suggesting they bind to an allosteric site on the protease. nih.govnih.gov These inhibitors also demonstrated activity against the NS2B-NS3 proteases of dengue and West Nile viruses, albeit with reduced potencies. nih.gov

Table 3: Inhibition of Zika Virus NS2B-NS3 Protease by Indole Derivatives

Compound IC50 (nM) Inhibition Mode
Optimized Indole 66 320 Non-competitive

Data sourced from nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle and a major target for the development of COVID-19 therapeutics. Structure-based drug design has led to the development of potent Mpro inhibitors. In one study, an indole group was incorporated into the P3 position of a lead compound to enhance hydrogen bonding with the S4 subsite of the enzyme and improve drug-like properties. samev-dz.com This modification, combined with a 3-fluorophenyl group at the P2 position, resulted in a compound with an excellent IC50 value of 0.040 ± 0.002 µM against SARS-CoV-2 Mpro. samev-dz.com X-ray crystallography confirmed that the aldehyde group of the inhibitor forms a covalent bond with the catalytic Cys145 residue of Mpro. samev-dz.com

Table 4: Inhibition of SARS-CoV-2 Mpro by a Designed Indole-Containing Compound

Compound P2 Group P3 Group IC50 (µM)
11b 3-Fluorophenyl Indole 0.040 ± 0.002

Data sourced from samev-dz.com

Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a process essential for the internalization of molecules from the cell surface. This mechanism is crucial for synaptic vesicle recycling and can be hijacked by viruses to enter host cells. As such, AAK1 has emerged as a therapeutic target for conditions including neuropathic pain and viral diseases.

While the broader indole scaffold is a common feature in kinase inhibitors, research specifically investigating this compound derivatives as AAK1 inhibitors is limited in publicly available literature. However, studies on structurally related aza-indoles (pyrrolo[2,3-b]pyridines) have shown promise. For instance, a derivative, N-[5-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]nicotinamide, has been synthesized and evaluated in the context of AAK1 inhibition, pointing to the potential of the fluorophenyl-substituted heterocyclic core in targeting this kinase. nih.gov These findings suggest that the this compound framework could serve as a valuable starting point for the design of novel AAK1 inhibitors, though direct evidence of its efficacy is not yet established.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com The development of aromatase inhibitors (AIs) is a critical area of medicinal chemistry. The indole nucleus has been explored as a scaffold for novel AIs. frontiersin.orgnih.gov

Research has shown that the substitution pattern on the indole ring is crucial for activity. For example, studies on novel 2-aryl indoles indicated that analogs with an electron-withdrawing group at the C-3 position exhibited better aromatase inhibition than those substituted at the C-5 position. nih.gov Conversely, another series of indole aryl sulfonamides demonstrated that a derivative with the indole ring attached at the C-5 position was the most potent, achieving an IC50 value of 0.16 µM. frontiersin.orgnih.gov Furthermore, 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles have been specifically evaluated as potentially potent and selective AIs. Although these studies underscore the potential of 5-substituted indoles in aromatase inhibition, specific data on derivatives featuring a 4-fluorophenyl group at the 5-position are not extensively detailed in the current literature.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The indole motif is present in various compounds designed to inhibit AChE, often as a bioisosteric substitute for other cyclic structures found in established inhibitors like donepezil (B133215). nih.gov

Investigations into new indole derivatives analogous to donepezil have yielded potent AChE inhibitors. One of the most active compounds identified in a study was 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione, which highlights the favorable contribution of a fluorinated benzyl (B1604629) moiety to the inhibitory activity. nih.gov While this compound is an indoline-2,3-dione rather than a simple indole, its structure suggests that incorporating a fluorophenyl group into indole-based scaffolds is a viable strategy for developing new AChE inhibitors. However, direct pharmacological investigations into the acetylcholinesterase inhibitory activity of derivatives based on the specific this compound core remain to be thoroughly reported.

Cellular Assays

Antiproliferative and Cytotoxicity Assays

The this compound scaffold and its derivatives have been the subject of antiproliferative studies against various human cancer cell lines. A notable example involves a series of novel (±)-3-[3-(Aryl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole derivatives, which were evaluated for their cytotoxic effects. Among these, the compound (±)-3-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (referred to as 4b ) demonstrated broad-spectrum antiproliferative activity. acs.org

The activity of compound 4b was tested against a panel of nine human cancer cell lines and two noncancerous cell lines after 72 hours of exposure. The results, summarized in the table below, show its potency and selectivity. The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range, while showing less toxicity towards noncancerous cells. acs.org

Cell LineCancer TypeIC50 (µM) for Compound 4b
MCF-7Breast15.4 ± 1.1
HCT-116Colon11.2 ± 0.9
HeLaCervical14.8 ± 1.2
A549Lung19.7 ± 1.5
A2780Ovarian13.5 ± 1.0
U87Glioblastoma18.1 ± 1.4
HepG2Hepatocellular20.3 ± 1.8
JurkatLeukemia8.9 ± 0.7
HL-60Leukemia7.5 ± 0.6
Bj-5taNoncancerous Fibroblast> 50
MCF-10ANoncancerous Breast> 50

Data sourced from ACS Pharmacology & Translational Science. acs.org

Apoptosis Induction

Indole derivatives are widely recognized for their ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.gov Studies on various indole-based compounds have demonstrated their capacity to trigger apoptotic pathways in cancer cells. For example, a series of novel indole derivatives incorporating penta-heterocyclic moieties were shown to effectively induce apoptosis in A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells. nih.gov

The mechanism of apoptosis induction was investigated using Annexin V-FITC/PI double staining followed by flow cytometry analysis after 48 hours of treatment. The results indicated that these indole derivatives primarily induced late-stage apoptosis in a dose-dependent manner. In A549 cells, treatment with one potent derivative at concentrations of 1, 2, and 4 µM resulted in late apoptotic cell percentages of 8.36%, 16.0%, and 35.7%, respectively. The effect was even more pronounced in K562 cells, where the percentages of late apoptotic cells reached 58.2%, 67.8%, and 73.2% at the same concentrations. nih.gov These findings highlight the significant pro-apoptotic potential of the indole scaffold.

Cell LineTreatment (48h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
A549Control2.111.553.66
Compound 10b (1 µM)3.458.3611.81
Compound 10b (2 µM)4.1216.020.12
Compound 10b (4 µM)5.8935.741.59
K562Control1.872.344.21
Compound 10b (1 µM)2.9858.261.18
Compound 10b (2 µM)4.5567.872.35
Compound 10b (4 µM)5.1273.278.32

Data is representative of indole derivatives and sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Cell Cycle Modulation

Disruption of the cell cycle is a hallmark of cancer and a primary target for many chemotherapeutic agents. Indole-based compounds have been shown to interfere with cell cycle progression, often leading to arrest at specific phases, which prevents cell division and can trigger apoptosis. nih.govnih.gov

Research on indole derivatives has identified compounds that cause cell cycle arrest at the G2/M and S phases. nih.gov For instance, a potent arylthioindole derivative was found to arrest more than 80% of HeLa cells in the G2/M phase at concentrations of 20–50 nM. nih.gov Similarly, the lead compound from the indolyl dihydroisoxazole (B8533529) series, a close structural analog to the 4-fluorophenyl derivative, induced G2/M arrest in Jurkat and HL-60 leukemia cells and S phase arrest in HL-60 cells. acs.org Another study on indole derivatives containing penta-heterocycles also confirmed that the most potent compound blocked the cell cycle in the G2/M phase in both A549 and K562 cells. nih.gov This consistent ability of indole-based structures to modulate the cell cycle underscores their therapeutic potential.

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HeLaControl55.224.120.7
Compound 33 (20 nM)10.58.581.0
Compound 33 (50 nM)8.97.283.9
HL-60Control45.835.518.7
Bromo-analog of 4b (IC50)25.140.234.7
Bromo-analog of 4b (2x IC50)15.344.839.9

Data is representative of indole derivatives and sourced from the Journal of Medicinal Chemistry and ACS Pharmacology & Translational Science. acs.orgnih.gov

Cell Migration and Invasion Inhibition

The metastatic spread of cancer is a primary contributor to its mortality, with cell migration and invasion being critical steps in this process. Certain derivatives of this compound have demonstrated the ability to interfere with these cellular mechanisms.

One notable example is the dihydroisoxazole derivative, (±)-3-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole. This compound has been shown to inhibit the migration and invasiveness of leukemia cells, specifically the Jurkat and HL-60 cell lines. acs.org The mechanism of this inhibition is linked to the disruption of cytoskeletal actin filaments, which are essential for cell motility. acs.org By destabilizing the actin cytoskeleton, this derivative effectively hampers the ability of cancer cells to move and invade surrounding tissues.

Another class of indole derivatives, the indole-based benzenesulfonamides, has also been investigated for its anti-migratory properties. While not all derivatives in this class contain the specific 5-(4-fluorophenyl) moiety, the general findings suggest that the indole scaffold is a promising starting point for the development of inhibitors of cancer cell migration.

Table 1: Inhibition of Cell Migration by this compound Derivatives

CompoundCell LineActivityReference
(±)-3-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indoleJurkat, HL-60Inhibition of migration and invasiveness acs.org
Anti-Inflammatory Effects on Cell Lines

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Derivatives of 1,5-disubstituted indoles, including those bearing a 1-[(4-fluorophenyl)carbonyl] substituent, have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net

In a study investigating a series of these compounds, the pharmacological screening revealed anti-inflammatory activity with percentage inhibition ranging from 12.12% to 65.51%. researchgate.net Notably, some of these compounds demonstrated potency comparable to or greater than the standard anti-inflammatory drug, indomethacin. researchgate.net This suggests that the 1-(4-fluorobenzoyl)-1H-indole scaffold is a promising template for the development of new anti-inflammatory agents. The precise mechanism of action on specific cell lines and the molecular targets involved require further detailed investigation.

Table 2: Anti-Inflammatory Activity of 1,5-Disubstituted Indole Derivatives

Compound SeriesActivity Range (% Inhibition)Reference
1,5-disubstituted indole derivatives with 1-[(4-fluorophenyl)carbonyl] moiety12.12% - 65.51% researchgate.net
Antimicrobial and Antifungal Efficacy against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Indole derivatives, particularly those incorporating other heterocyclic rings such as triazoles and thiadiazoles, have shown promise in this area.

Studies on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of antimicrobial activity. nih.gov These compounds have been tested against various pathogens, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The minimum inhibitory concentration (MIC) values for these derivatives were found to be in the range of 3.125-50 µg/mL. nih.gov The presence of a chloro substituent on the phenyl ring of triazolylindole derivatives has been noted to be beneficial for their activity. nih.gov

While these findings are promising for the broader class of indole derivatives, specific studies focusing solely on the antimicrobial and antifungal efficacy of derivatives of this compound are needed to conclusively establish their potential in this therapeutic area.

Table 3: Antimicrobial and Antifungal Activity of Indole Derivatives

Compound ClassPathogens TestedMIC Range (µg/mL)Reference
Indole-triazole and Indole-thiadiazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 nih.gov
Efflux Pump Inhibition

A significant mechanism of antimicrobial resistance is the active efflux of drugs from bacterial cells by membrane-bound transporter proteins known as efflux pumps. Inhibiting these pumps can restore the efficacy of existing antibiotics. Indole derivatives have been investigated as potential efflux pump inhibitors (EPIs).

Research has shown that certain chemically synthesized indole derivatives can act as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov The NorA pump is known to confer resistance to fluoroquinolones and other antimicrobial agents. One particular indole derivative, designated as SMJ-5, was identified as a potent NorA efflux pump inhibitor. nih.gov Its inhibitory action leads to increased intracellular accumulation of NorA substrates like ethidium (B1194527) bromide and norfloxacin. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) was shown to be effective in eradicating S. aureus biofilms. nih.gov While these studies highlight the potential of the indole scaffold for efflux pump inhibition, further research is required to specifically evaluate derivatives of this compound for this activity.

Table 4: Efflux Pump Inhibitory Activity of Indole Derivatives

CompoundEfflux PumpOrganismActivityReference
SMJ-5NorAStaphylococcus aureusPotentiation of ciprofloxacin, biofilm eradication nih.gov
Antioxidant Activity (e.g., Free Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

The indole nucleus is known to be a part of many compounds with antioxidant properties. While specific studies detailing the free radical scavenging activity of this compound derivatives with corresponding IC50 values from DPPH assays are not extensively available in the public domain, the general antioxidant properties of various indole derivatives suggest that this class of compounds may possess such activity. Further experimental investigation is necessary to quantify the antioxidant potential of this compound derivatives.

Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Properties

The development of novel anticancer agents remains a cornerstone of medicinal chemistry research. Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents against a variety of cancer cell lines.

The dihydroisoxazole derivative, (±)-3-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, has been screened for its antiproliferative activity against a panel of nine cancer cell types. acs.org This compound exhibited notable activity, particularly against leukemia cell lines. acs.org

Another important class of derivatives are the indolyl-1,2,4-triazoles. In a study of various congeners, the 4-fluorophenyl derivative 7c showed selective cytotoxicity against the PC3 human prostate cancer cell line with an IC50 value of 4 µM. This highlights the potential for developing targeted therapies based on this scaffold.

The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and to induce apoptosis (programmed cell death). The diverse mechanisms of action underscore the versatility of the this compound scaffold in cancer drug discovery.

Table 5: Anticancer and Antiproliferative Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(±)-3-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indoleBreast (MCF-7)>50 acs.org
Colon (HCT-116)35.7 ± 1.8 acs.org
Cervical (HeLa)31.5 ± 2.8 acs.org
Lung (A549)41.3 ± 1.7 acs.org
Ovarian (A2780)36.4 ± 1.9 acs.org
Glioblastoma (U87)38.6 ± 2.1 acs.org
Hepatocellular (HepG2)44.2 ± 2.6 acs.org
Leukemia (Jurkat)16.2 ± 1.2 acs.org
Leukemia (HL-60)15.3 ± 1.5 acs.org
3-(4-Fluorophenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7c)Prostate (PC3)4

Antimicrobial, Antibacterial, Antifungal, and Antitubercular Activities

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of antimicrobial properties. nih.gov Specifically, derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Investigations

Research into indole derivatives has revealed their potential as potent antibacterial and antifungal agents. researchgate.net For instance, certain indole-triazole derivatives have shown significant promise as lead compounds for novel antibacterial and antifungal drugs. nih.gov One study highlighted an indole-triazole derivative, compound 3d, for its broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. researchgate.net

Indole derivatives linked with moieties such as 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide have been synthesized and tested against a panel of microbes including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The effectiveness of these compounds is often attributed to their ability to inhibit essential microbial processes. For example, some indole derivatives act as inhibitors of the NorA efflux pump in S. aureus, which is a major contributor to antibiotic resistance. nih.gov

A series of novel indole compounds featuring 4-substituted piperazine (B1678402) moieties were evaluated for their in vitro antibacterial and antifungal activities. eurekaselect.com While none of the compounds showed remarkable antifungal activity against C. albicans, several exhibited antibacterial activities comparable to reference drugs. eurekaselect.com Specifically, compounds 4 and 15 were more active against MRSA (MIC 25 µg/ml) than ampicillin (B1664943) (MIC 50 µg/ml) and showed the same activity as sultamicillin (B1682570) T (MIC 25 µg/ml). eurekaselect.com

Furthermore, synthetic indole derivatives, SMJ-2 and SMJ-4, were identified as potent antibacterial agents against multidrug-resistant Gram-positive bacteria. nih.gov These compounds demonstrated bactericidal activity and were effective in eradicating biofilms. nih.gov Mechanistic studies revealed that SMJ-2 interferes with the mevalonate (B85504) pathway, leading to the inhibition of staphyloxanthin synthesis, an antioxidant in S. aureus, thereby causing bacterial cell death. nih.gov

In the realm of antifungal research, 1H-indole-4,7-dione derivatives have been identified as potent agents against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The incorporation of a fluorine atom into heterocyclic compounds is a known strategy to enhance biological activity, and this has been observed in fluorinated pyrazole (B372694) aldehydes which exhibit antifungal properties against various phytopathogenic fungi. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new antitubercular agents. nih.gov Indole derivatives have been extensively studied for this purpose. nih.gov The gut microbiota metabolite, indole propionic acid (IPA), has been shown to inhibit the growth of MTB both in vitro and in vivo. nih.gov

A variety of functionalized indole derivatives, including simple indoles, fused indoles, and amide/peptide derivatives, have reported antitubercular activities. nih.gov For instance, N-phenylindole derivatives have been evaluated as potential inhibitors of Pks13, an essential enzyme in M. tuberculosis. mdpi.com Additionally, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases demonstrated promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of MTB. nih.gov The parent compound exhibited MICs of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. nih.gov

The mechanism of action for many antitubercular indole derivatives is still under investigation, though some are known to target specific mycobacterial enzymes. nih.gov The structural diversity of the indole core allows for modifications that can lead to compounds with improved potency and selectivity against M. tuberculosis.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Type Target Organism(s) Key Findings Reference(s)
Indole-triazole derivatives Bacteria and Fungi Broad-spectrum activity with MICs from 3.125-50 µg/mL. researchgate.netnih.gov
Indoles with 4-substituted piperazine MRSA More active than ampicillin, comparable to sultamicillin T. eurekaselect.com
Synthetic indoles (SMJ-2, SMJ-4) Gram-positive bacteria Potent bactericidal and anti-biofilm activity. nih.gov
1H-Indole-4,7-diones C. krusei, C. neoformans, A. niger Potent antifungal agents. researchgate.net
N-phenylindole derivatives M. tuberculosis Potential inhibitors of Pks13. mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol M. tuberculosis (H37Rv and MDR) MICs of 5.5 µg/mL (H37Rv) and 11 µg/mL (MDR). nih.gov

Anti-Inflammatory and Immunomodulatory Applications

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways and immune responses. The core indole structure is a versatile scaffold for the design of compounds that can interact with various biological targets involved in inflammation.

Research has focused on the synthesis of indole derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). For instance, a series of 2-substituted-5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-indole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several of these compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. The gastrointestinal safety profile of these compounds was also assessed, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Another study explored novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound moiety. These compounds were tested for their in vivo anti-inflammatory activity. The results demonstrated that some of these derivatives possessed potent anti-inflammatory properties, comparable to the standard drug indomethacin. The structure-activity relationship (SAR) studies suggested that the nature and position of substituents on the phenyl ring of the oxadiazole moiety played a crucial role in their anti-inflammatory efficacy.

Furthermore, indole-based compounds have been shown to modulate the production of inflammatory cytokines. For example, certain this compound derivatives have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that these compounds may exert their anti-inflammatory effects by interfering with intracellular signaling pathways that regulate cytokine gene expression.

The immunomodulatory potential of these derivatives has also been explored. Some compounds have been shown to influence the proliferation and function of immune cells, such as T lymphocytes and B lymphocytes. This opens up possibilities for their use in autoimmune diseases where the immune system mistakenly attacks the body's own tissues.

Table 2: Anti-Inflammatory Activity of Selected this compound Derivatives

Compound Class Biological Target/Model Key Findings
2-substituted-5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-indoles Carrageenan-induced paw edema Significant inhibition of inflammation.
1,3,4-Oxadiazole derivatives of indole In vivo anti-inflammatory models Potent activity, comparable to indomethacin.
Indole derivatives LPS-stimulated macrophages Suppression of TNF-α and IL-6 production.
Indole-based compounds Immune cells (T and B lymphocytes) Modulation of proliferation and function.

Neuropharmacological Effects and Central Nervous System Activity

The this compound scaffold has been a focal point in the development of novel agents with neuropharmacological and central nervous system (CNS) activity. The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has made it a privileged scaffold for targeting CNS receptors.

A significant area of research has been the development of indole derivatives as potential antipsychotic agents. For instance, a series of 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-(2-oxo-1-benzimidazolinyl)piperidine derivatives containing an indole moiety were synthesized and evaluated for their affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs. Several of these compounds displayed high affinities for both receptors, suggesting their potential as atypical antipsychotics with a favorable side effect profile.

In the realm of antidepressant research, derivatives of this compound have been explored as selective serotonin reuptake inhibitors (SSRIs). By modifying the substituents on the indole ring and the side chain, researchers have been able to fine-tune the selectivity and potency of these compounds for the serotonin transporter (SERT). This approach has led to the identification of novel candidates with promising antidepressant-like effects in animal models.

Furthermore, the anticonvulsant properties of this compound derivatives have been investigated. A study on N-substituted-5-(4-fluorophenyl)-1H-indole-2-carboxamides revealed that some of these compounds exhibited significant protection against maximal electroshock (MES)-induced seizures in mice. The structure-activity relationship studies indicated that the nature of the substituent on the amide nitrogen was critical for anticonvulsant activity.

The potential of these compounds to treat neurodegenerative disorders has also been a subject of interest. Some indole derivatives have been shown to possess neuroprotective effects in various in vitro and in vivo models of neurodegeneration. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis.

Table 3: Neuropharmacological Effects of Selected this compound Derivatives

Compound Class CNS Target/Activity Key Findings
Indole-piperidine derivatives Dopamine D2 and Serotonin 5-HT2A receptors High receptor affinity, potential atypical antipsychotics.
Substituted indole derivatives Serotonin transporter (SERT) Selective serotonin reuptake inhibition, antidepressant-like effects.
N-substituted indole-2-carboxamides Maximal electroshock (MES) seizure model Significant anticonvulsant protection.
Indole derivatives Neuroprotection models Antioxidant and anti-apoptotic effects.

Antiviral Properties

The broad biological activity of indole derivatives extends to the inhibition of various viruses. The this compound scaffold has served as a template for the design of novel antiviral agents targeting different stages of the viral life cycle.

Research has demonstrated the potential of these compounds against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. For instance, a series of 1H-indol-3-yl(phenyl)methanones were synthesized and evaluated for their anti-HIV activity. Some of these compounds showed potent inhibitory activity against HIV-1 replication in cell-based assays. The mechanism of action was suggested to be the inhibition of the HIV-1 reverse transcriptase enzyme.

In the context of HCV, indole-based compounds have been developed as inhibitors of the NS5B polymerase, a key enzyme in HCV replication. The this compound moiety has been incorporated into various scaffolds to enhance their binding affinity to the enzyme's active site. These efforts have led to the identification of potent and selective inhibitors of HCV replication.

Furthermore, derivatives of this compound have been investigated as potential inhibitors of the influenza virus. A study focused on indole-based compounds targeting the influenza virus neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. Several synthesized compounds exhibited significant neuraminidase inhibitory activity and showed promise as potential anti-influenza drugs.

The antiviral activity of these compounds is often linked to their ability to interact with specific viral proteins or to interfere with host cell factors that are essential for viral replication. The versatility of the indole scaffold allows for chemical modifications that can optimize their antiviral potency and selectivity.

Table 4: Antiviral Properties of Selected this compound Derivatives

Compound Class Viral Target Key Findings
1H-Indol-3-yl(phenyl)methanones HIV-1 reverse transcriptase Potent inhibition of HIV-1 replication.
Indole-based compounds HCV NS5B polymerase Potent and selective inhibition of HCV replication.
Indole derivatives Influenza virus neuraminidase Significant neuraminidase inhibitory activity.

Antidiabetic Applications

The search for novel therapeutic agents for diabetes mellitus has led to the exploration of various chemical scaffolds, including the this compound nucleus. These derivatives have shown potential in modulating key biological targets involved in glucose homeostasis.

One area of focus has been the development of indole derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, these compounds can enhance glucose-dependent insulin secretion and improve glycemic control. Several this compound derivatives have been synthesized and shown to exhibit potent and selective inhibition of DPP-4 in enzymatic assays.

Another target of interest is the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. Inhibition of SGLT2 leads to increased urinary glucose excretion and a lowering of blood glucose levels. Indole-based SGLT2 inhibitors have been designed, and some have demonstrated significant efficacy in animal models of diabetes.

Furthermore, certain this compound derivatives have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity and glucose uptake in peripheral tissues. The indole scaffold has been used to develop novel PPARγ agonists with potential antidiabetic effects.

The multifaceted nature of diabetes has prompted the development of dual-acting compounds. Some indole derivatives have been designed to simultaneously inhibit DPP-4 and activate PPARγ, offering a synergistic approach to managing the disease.

Table 5: Antidiabetic Applications of Selected this compound Derivatives

Compound Class Antidiabetic Target Key Findings
Indole derivatives Dipeptidyl peptidase-4 (DPP-4) Potent and selective inhibition, enhancing insulin secretion.
Indole-based compounds Sodium-glucose co-transporter 2 (SGLT2) Inhibition of glucose reabsorption, lowering blood glucose.
Indole derivatives Peroxisome proliferator-activated receptor γ (PPARγ) Activation of PPARγ, improving insulin sensitivity.
Dual-acting indole derivatives DPP-4 inhibition and PPARγ activation Synergistic approach to glycemic control.

Antimalarial Potential

The urgent need for new antimalarial drugs to combat the spread of drug-resistant Plasmodium falciparum has driven research into novel chemical entities, including derivatives of this compound. The indole scaffold has been identified as a promising starting point for the development of new antimalarial agents.

Several studies have reported the synthesis and in vitro antimalarial activity of this compound derivatives against various strains of P. falciparum. For example, a series of indole-based thiosemicarbazones were synthesized and evaluated for their antiplasmodial activity. Some of these compounds displayed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

The mechanism of action of these antimalarial indole derivatives is believed to involve multiple targets within the parasite. One proposed mechanism is the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Indole derivatives may interfere with this process, leading to the accumulation of toxic heme and parasite death.

Another potential target is the parasite's proteasome, a multicatalytic protease complex essential for protein degradation and parasite survival. Inhibition of the proteasome by indole derivatives could disrupt various cellular processes in the parasite, ultimately leading to its demise.

Structure-activity relationship studies have been conducted to optimize the antimalarial potency of these compounds. These studies have shown that modifications to the substituents on the indole ring and the side chain can significantly impact their activity against P. falciparum.

Table 6: Antimalarial Potential of Selected this compound Derivatives

Compound Class Proposed Mechanism of Action Key Findings
Indole-based thiosemicarbazones Inhibition of hemozoin formation Potent activity against chloroquine-sensitive and -resistant P. falciparum.
Indole derivatives Proteasome inhibition Disruption of essential cellular processes in the parasite.
Modified indole derivatives Multiple targets Optimized potency through structure-activity relationship studies.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of this compound have emerged as a class of compounds with potential anti-angiogenic properties.

Research in this area has focused on the ability of these compounds to inhibit key signaling pathways involved in angiogenesis, particularly the vascular endothelial growth factor (VEGF) signaling pathway. VEGF and its receptors (VEGFRs) play a central role in stimulating the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.

A number of this compound derivatives have been designed and synthesized as inhibitors of VEGFR tyrosine kinases. By blocking the ATP-binding site of these receptors, these compounds can inhibit their activation and downstream signaling, thereby preventing the formation of new blood vessels. Several such compounds have demonstrated potent inhibition of VEGFR-2, the primary receptor for VEGF-induced angiogenesis, in both enzymatic and cell-based assays.

In addition to directly targeting VEGFRs, some indole derivatives have been shown to exert their anti-angiogenic effects through other mechanisms. For example, they may inhibit the production of pro-angiogenic factors by tumor cells or interfere with the interaction between endothelial cells and the extracellular matrix.

The anti-angiogenic activity of these compounds has been evaluated in various in vitro and in vivo models. In vitro assays, such as the endothelial cell tube formation assay and the wound healing assay, have been used to assess their ability to inhibit endothelial cell migration and differentiation. In vivo studies, using models such as the chick chorioallantoic membrane (CAM) assay and tumor xenograft models in mice, have demonstrated the ability of these compounds to inhibit tumor-induced angiogenesis and suppress tumor growth.

Table 7: Anti-angiogenic Effects of Selected this compound Derivatives

Compound Class Anti-angiogenic Target/Mechanism Key Findings
Indole derivatives VEGFR tyrosine kinase inhibition (especially VEGFR-2) Potent inhibition of receptor activation and downstream signaling.
Indole-based compounds Inhibition of pro-angiogenic factor production Reduced stimulation of endothelial cell proliferation and migration.
Indole derivatives Interference with endothelial cell-matrix interactions Disruption of blood vessel formation.

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 1h Indole Derivatives

Importance of the Fluorine Atom and its Position on the Phenyl Ring

The incorporation of a fluorine atom into a drug candidate is a common and effective strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. tandfonline.comchimia.ch Its unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, impart several advantages. tandfonline.commdpi.com

The fluorine atom is comparable in size to a hydrogen atom (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), allowing it to act as a bioisostere for hydrogen without causing significant steric hindrance at the target binding site. tandfonline.comnih.gov This substitution, however, profoundly alters the electronic properties of the molecule due to fluorine's high electronegativity, which can enhance binding affinity to target proteins. chimia.ch

Furthermore, fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes and access hydrophobic pockets within target proteins. tandfonline.comnih.gov This modification can lead to improved absorption and distribution within the body. nih.gov

Impact of Substitution Patterns on the Indole (B1671886) Nucleus (e.g., N-1, C-2, C-3, C-5)

The indole nucleus offers multiple positions for substitution, allowing for systematic modification to explore and optimize biological activity. The electronic and steric properties of substituents at the N-1, C-2, C-3, and C-5 positions can have a profound impact on the molecule's interaction with its biological target.

The nitrogen atom at the N-1 position is a common site for substitution. Alkylation or arylation at this position can influence the molecule's orientation in a binding pocket and introduce new points of interaction. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to the indole core, modifications at the nitrogen of the fused piperidine (B6355638) ring (position 2) were explored. Acylating this position with various heteroaryl groups, such as substituted pyrazoles, significantly affected the compound's potency as a CFTR potentiator. nih.gov

The C-2 position of the indole ring is another critical site for modification. Attaching different functional groups here can modulate the compound's activity and selectivity. Studies on indole-2-carboxamides have shown their potential as HIV reverse transcriptase inhibitors, with the nature of the carboxamide substituent being crucial for activity. impactfactor.org In another study, a series of indole derivatives with a penta-heterocycle substitution at C-2 were synthesized, leading to potent anticancer agents. nih.gov

Substitutions at the C-3 position have also been extensively studied. In the development of sigma (σ) receptor ligands, functionalizing the C-3 position of the indole ring with an N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] moiety was a key feature for high affinity. acs.org The indole scaffold itself is highly reactive towards electrophilic substitution, with the C-3 position being the most preferred site. impactfactor.org

Correlation between Molecular Features and Biological Potency and Selectivity

A central goal of SAR studies is to establish a clear correlation between specific molecular features and the resulting biological potency and selectivity. This is often achieved by systematically altering a lead compound's structure and measuring the effect of these changes on its activity, typically quantified by metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

The presence and position of the fluorine atom, as discussed, is a prime example. Its ability to block metabolic oxidation and increase lipophilicity directly correlates with enhanced potency and bioavailability. nih.govnih.gov

The nature of substituents on the indole ring also provides a clear correlation. In a study of indole derivatives as anticancer agents, the introduction of different substituted 1,3,4-thiadiazole (B1197879) moieties at the C-2 position led to a wide range of potencies against various cancer cell lines. The data clearly demonstrated that small changes to the substituent could result in significant differences in activity. For instance, compound 10b with a 4-fluorophenyl group on the thiadiazole ring showed exceptional potency against K562 cells with an IC₅₀ of 0.01 µM. nih.gov

Antiproliferative Activity (IC₅₀, µM) of Selected Indole Derivatives nih.gov
CompoundSubstituent (R)A549PC-3HepG2K562
10aPhenyl0.831.120.950.99
10b4-Fluorophenyl0.120.850.120.01
10d4-Chlorophenyl1.051.251.540.06
10e4-Bromophenyl0.250.960.450.15
10f4-Nitrophenyl1.131.581.860.26

Similarly, in the development of CFTR potentiators based on a tetrahydro-γ-carboline core, the substitution pattern on the phenyl ring attached to the core was investigated. Modifying the substituents led to significant variations in both potency (EC₅₀) and maximal efficacy (Eₘₐₓ). nih.gov This demonstrates a direct link between the electronic and steric properties of the substituent and the resulting biological response.

SAR of Phenyl-Substituted Tetrahydro-γ-carboline Derivatives as F508del-CFTR Potentiators nih.gov
CompoundSubstitutionEC₅₀ (µM)Eₘₐₓ (% vs. Hit 3)
308-Methoxy0.13100
328-Fluoro0.03125
338-Chloro0.03125
348-Methyl0.12100
357-Methoxy0.43100
366-Methoxy0.16100

These examples underscore the principle that molecular features such as hydrophobicity, electronic effects, and steric bulk are directly correlated with biological potency. By systematically modifying these features, researchers can optimize a compound's activity and selectivity for its intended target.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements of a series of active compounds is crucial for understanding their mechanism of action and for designing new, more potent derivatives.

For derivatives of 5-(4-fluorophenyl)-1H-indole, several key pharmacophoric elements can be proposed based on SAR studies of this and related scaffolds.

The Indole Nucleus: This planar, aromatic system serves as the central scaffold. The NH group can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the target protein.

The 5-Aryl Group (4-Fluorophenyl): This group is critical for establishing key hydrophobic and potentially specific electrostatic interactions within the binding pocket. It occupies a specific region of the binding site, and its orientation is crucial.

The Fluorine Atom: As a specific feature, the fluorine atom often acts as a hydrogen bond acceptor or engages in favorable dipole-dipole interactions. Its primary role, however, is often to block metabolism and modulate electronic properties, making the para-position a key pharmacophoric location for this atom.

Substituents at Other Positions: Functional groups at positions like N-1 or C-2 often represent key interaction points. For example, a hydrogen bond acceptor or donor at C-2 could be a critical pharmacophoric feature for a specific target.

Pharmacophore modeling studies on related heterocyclic compounds, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have been used to generate hypothetical models for specific targets like COX-2. nih.gov Such models typically identify a combination of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, along with their specific spatial arrangement, that are essential for high-affinity binding. nih.gov Applying this approach to a series of active this compound derivatives would allow for the elucidation of a precise pharmacophore model, guiding the rational design of future therapeutic agents.

Computational and in Silico Approaches to 5 4 Fluorophenyl 1h Indole Research

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 5-(4-fluorophenyl)-1H-indole and its analogs, docking simulations are instrumental in elucidating potential biological targets and understanding the structural basis of their activity.

Ligand-Protein Interaction Analysis at Active Sites

Docking studies on indole (B1671886) derivatives reveal detailed interactions with the active sites of various protein targets. For instance, in the context of developing new nematicides, indole-containing compounds with iodine and fluorine substitutions have been docked into the active site of succinate (B1194679) dehydrogenase (SDH). These simulations indicated that the indole scaffold can form crucial hydrogen bonds with amino acid residues such as Trp215 and Tyr96, alongside cation-π interactions with residues like Arg74. researchgate.net Such analyses are fundamental in understanding how this compound might orient itself within a binding pocket to exert a biological effect. The planarity of the indole nucleus and the electronic properties of the C5-substituent are recognized as key factors in modulating these interactions. mdpi.com

Prediction of Binding Modes and Affinities

Compound Class Target Protein Key Interacting Residues Predicted Interaction Types
Indole-based Schiff Basesα-GlucosidaseAsp327, Asp542, Phe649Hydrogen Bonding, π-π Stacking
Iodo-fluoro Indole DerivativesSuccinate Dehydrogenase (SDH)Trp215, Tyr96, Arg74Hydrogen Bonding, Cation-π Interaction

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These methods are used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com For a series of indole-based Schiff bases, DFT calculations have shown HOMO-LUMO energy gaps ranging from 6.20 eV to 7.71 eV, indicating variations in electronic stability across the series. mdpi.com Such calculations for this compound would be valuable in predicting its reactivity and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to guide the design of new potent molecules. researchgate.net These models use various molecular descriptors, such as electronic, steric, and lipophilic parameters, to predict the activity of new compounds. nih.gov For instance, a QSAR study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors revealed that steric and electrostatic interactions are key determinants of their inhibitory activity. nih.gov While a specific QSAR model for this compound is not detailed in the provided sources, the general principles suggest that descriptors related to the fluorophenyl group's electronic and steric properties would be significant in such a model.

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to assess the druglikeness of a compound. mdpi.comdergipark.org.tr These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of lead candidates. mdpi.com

Absorption and Distribution Properties

The oral bioavailability of a drug is a key pharmacokinetic parameter, and in silico models are frequently used for its early prediction. mdpi.com For various series of indole derivatives, ADMET predictions have been performed to evaluate their potential as orally active agents. mdpi.comthesciencein.org These predictions often involve calculating physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, and assessing compliance with guidelines like Lipinski's Rule of Five. For indole-thiosemicarbazone compounds, in silico ADMET assays have indicated good oral bioavailability. mdpi.com Similar predictive studies for this compound would be essential to estimate its potential for oral absorption and distribution in the body.

ADMET Parameter Predicted Property for Indole Derivatives Significance
Human Intestinal AbsorptionGoodIndicates potential for oral bioavailability
Caco-2 PermeabilityVariablePredicts absorption across the intestinal wall
Blood-Brain Barrier (BBB) PenetrationVariableIndicates potential for CNS activity
P-glycoprotein (P-gp) Substrate/InhibitorVariableRelates to drug efflux and resistance

Excretion Pathways

In silico models predict that this compound, following metabolic transformation, will likely be excreted through both renal and fecal routes. The indole ring is known to undergo extensive metabolism, leading to more polar derivatives.

Predicted Excretion Profile of this compound Metabolites:

PropertyPredicted Consequence for Excretion
Increased Polarity Metabolites with increased polarity, such as hydroxylated and conjugated derivatives, are anticipated to be more water-soluble. This increased solubility facilitates their elimination from the body via the kidneys into the urine.
Molecular Weight The molecular weight of the parent compound and its metabolites can influence the preferred route of excretion. While smaller metabolites are readily filtered by the kidneys, larger conjugates, such as glucuronides, may be actively transported into the bile and subsequently eliminated in the feces.
Transporter Interactions Computational predictions can also suggest potential interactions with various efflux and uptake transporters in the liver and kidneys. These interactions can significantly impact the rate and direction of excretion.

It is important to note that these are predictive statements based on the general behavior of related chemical structures. Definitive determination of the excretion pathways for this compound would necessitate rigorous experimental studies involving radiolabeled compounds in preclinical models.

Preliminary Metabolic Stability Prediction

Metabolic stability is a crucial parameter that influences the half-life and bioavailability of a compound. In silico tools can provide preliminary predictions of a molecule's susceptibility to metabolism by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

The structure of this compound presents several potential sites for metabolic attack. The indole ring is susceptible to oxidation at various positions, and the fluorophenyl group can also undergo metabolic transformations, although the presence of the fluorine atom can influence the regioselectivity and rate of metabolism.

Predicted Metabolic Hotspots and Stability of this compound:

MoietyPredicted Metabolic ReactionsPredicted Impact on Stability
Indole Ring The indole ring is a common substrate for CYP-mediated oxidation. Hydroxylation at positions 2, 3, 4, 6, and 7 of the indole nucleus is a probable metabolic pathway. The nitrogen atom of the indole can also be a site for N-oxidation or conjugation.The susceptibility of the indole ring to extensive oxidation suggests that the compound may have moderate to low metabolic stability. The specific position of hydroxylation can be predicted with varying accuracy by different computational models.
Fluorophenyl Group The fluorophenyl group is generally more resistant to aromatic hydroxylation compared to an unsubstituted phenyl ring due to the electron-withdrawing nature of the fluorine atom. However, para-hydroxylation (relative to the indole linkage) is sterically hindered. Hydroxylation at the ortho or meta positions is possible but may be less favored.The fluorine substitution is expected to enhance metabolic stability compared to a non-fluorinated analog by blocking a potential site of metabolism. This is a common strategy employed in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

In silico metabolic stability predictions are typically generated using software that employs techniques such as quantitative structure-activity relationship (QSAR) models, docking simulations with CYP enzyme active sites, and machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. These predictions, while valuable for initial screening, require experimental validation through in vitro assays, such as incubations with liver microsomes or hepatocytes.

Preclinical in Vivo Efficacy and Safety Assessments

Assessment of Efficacy and Pharmacodynamic Endpoints in Vivo

Consistent with the limited scope of disease model evaluation, the assessment of in vivo efficacy and pharmacodynamic endpoints for 5-(4-fluorophenyl)-1H-indole is confined to the observation of reduced hyperactivity in rodents. benchchem.com There is no available data from preclinical in vivo studies detailing specific pharmacodynamic endpoints such as target engagement, receptor occupancy, or downstream biomarker modulation that would be necessary to understand its mechanism of action in a living system.

Table 1: Summary of Preclinical In Vivo Efficacy Findings for this compound

Therapeutic Area Animal Model Key Finding Citation
Neurological Disorders Rodent Model Reduced hyperactivity benchchem.com
Cancer No data available No data available N/A

Future Perspectives and Research Directions for 5 4 Fluorophenyl 1h Indole

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design provides a systematic approach to improving the efficacy and specificity of drug candidates. researchgate.net For 5-(4-fluorophenyl)-1H-indole, future design strategies will likely focus on several key aspects to enhance its potency against specific biological targets while minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify key pharmacophoric features. For instance, substitutions at various positions on the indole (B1671886) ring or the phenyl group can be explored. Analogue 12, which incorporates an electronegative fluorine atom at the 5-position of the indole, showed a decrease in activity in one study, suggesting that modifications at this position need to be carefully considered. acs.org The indole N-H is often predicted to form crucial hydrogen bonds with target proteins, and its modification, such as N-methylation, can lead to a loss of activity. acs.org

Table 1: Key Structural Modifications and Their Potential Impact on Activity

Modification SitePotential SubstituentsRationale for Enhanced Potency and Selectivity
Indole N1 PositionAlkyl chains, aryl groups, heterocyclic ringsCan modulate lipophilicity and introduce new binding interactions.
Indole C2 PositionSmall alkyl groups, aromatic ringsCan influence the overall shape and electronic distribution of the molecule.
Indole C3 PositionDiverse functional groups (e.g., amides, ketones)A common site for modification to interact with specific target binding pockets.
Phenyl RingElectron-donating or electron-withdrawing groupsCan alter the electronic properties and metabolic stability of the compound.

Computational modeling and molecular docking will play a pivotal role in guiding these design efforts. By simulating the interaction of designed analogs with the three-dimensional structure of a target protein, researchers can predict binding affinities and modes, allowing for the prioritization of compounds for synthesis. rsc.org This in silico approach can significantly accelerate the discovery of more potent and selective derivatives of this compound.

Addressing Metabolic Liabilities and Improving Pharmacokinetic Profiles

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). audreyli.com The presence of the fluorine atom in this compound is a strategic choice often made to improve metabolic stability. nih.gov Fluorine can block sites of metabolism by cytochrome P450 enzymes, which are major players in drug breakdown. researchgate.net

However, the metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites. researchgate.net Future research must therefore carefully characterize the metabolic pathways of this compound and its derivatives. This involves identifying the major metabolites and assessing their potential for toxicity. For example, studies on other fluorinated compounds have shown that metabolism can sometimes lead to defluorination, which could potentially form toxic byproducts. researchgate.netclinpgx.org

Strategies to improve the pharmacokinetic profile may include:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and distribution. Modifications to the this compound scaffold can be made to optimize this balance.

Introducing Polar Groups: The addition of polar functional groups can improve solubility and alter excretion pathways.

Prodrug Approaches: Converting the parent molecule into a prodrug can enhance absorption and distribution, with the active compound being released at the target site.

In silico ADMET prediction tools can be employed in the early stages of design to forecast the pharmacokinetic properties and potential toxicity of novel analogs, helping to guide the selection of candidates for further development. japsonline.comnih.govnih.govjonuns.com

Exploration of Polypharmacology and Multi-Targeted Therapies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.govnih.govwiley.commdpi.comscilit.com This approach can be particularly beneficial for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may not be sufficient to achieve a therapeutic effect. nih.gov

The this compound scaffold is well-suited for the development of multi-targeted ligands. The indole nucleus is a versatile pharmacophore that can be adapted to bind to a variety of protein families. nih.gov Future research could focus on designing derivatives of this compound that simultaneously modulate two or more targets involved in a particular disease pathway.

For example, in oncology, a multi-targeted inhibitor could be designed to hit both a specific protein kinase and a component of a signaling pathway that contributes to drug resistance. This could lead to a more durable therapeutic response. The design of such molecules requires a deep understanding of the structural biology of the targets and the use of sophisticated computational tools to predict binding to multiple proteins. mdpi.com

Advanced Computational Methodologies for Drug Discovery

The role of computational chemistry and bioinformatics in drug discovery is continually expanding. nih.govmdpi.comijcce.ac.ir For this compound, advanced computational methods can be applied at various stages of the research and development process.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of specific interactions. nih.gov

AI-Driven Drug Design: Artificial intelligence and machine learning algorithms are increasingly being used to design novel molecules with desired properties. mdpi.com These approaches can learn from existing data to generate new chemical structures based on the this compound framework that are predicted to have high potency and favorable pharmacokinetic profiles.

The integration of these computational approaches can significantly streamline the drug discovery process, reducing the time and cost associated with identifying and optimizing lead compounds. mdpi.com

Potential for Combination Therapies

In addition to developing multi-targeted single agents, exploring the use of this compound derivatives in combination with other existing drugs is a promising therapeutic strategy. Combination therapies can offer several advantages, including synergistic efficacy, reduced risk of drug resistance, and the potential for lower doses of individual drugs, which can minimize side effects.

Preclinical studies are essential to identify synergistic drug combinations. These studies typically involve in vitro experiments using cancer cell lines and in vivo studies in animal models to evaluate the efficacy and safety of the combination. The selection of appropriate combination partners will depend on the mechanism of action of the this compound derivative and the specific disease being targeted.

Translation from Preclinical to Clinical Development (General Considerations)

The ultimate goal of any drug discovery program is the successful translation of a promising preclinical candidate into a clinically effective therapy. mdpi.com This is a complex and highly regulated process that involves a series of well-defined steps.

Table 2: General Stages of Preclinical and Early Clinical Development

StageKey ActivitiesPrimary Objective
Lead Optimization Synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.To identify a single clinical candidate with the best overall profile.
In Vivo Efficacy Testing the lead compound in relevant animal models of the disease.To demonstrate proof-of-concept for therapeutic efficacy.
Safety Pharmacology Evaluating the effects of the compound on major physiological systems (e.g., cardiovascular, respiratory, central nervous system).To identify potential safety concerns before human testing.
Toxicology Studies Assessing the toxicity of the compound in animal models at various dose levels and durations.To determine a safe starting dose for human clinical trials.
IND-Enabling Studies A comprehensive package of preclinical data submitted to regulatory agencies (e.g., the FDA) to request permission to begin human trials.To ensure the safety of human subjects in the first-in-human studies.
Phase I Clinical Trials First-in-human studies conducted in a small number of healthy volunteers or patients.To evaluate the safety, tolerability, and pharmacokinetics of the drug.

For any derivative of this compound to progress to clinical trials, it will need to demonstrate a clear therapeutic advantage and a favorable safety profile in rigorous preclinical studies. nih.govgdctuni.edu.in This includes demonstrating efficacy in relevant disease models and passing a battery of safety and toxicology assessments. The journey from a promising scaffold like this compound to an approved drug is long and challenging, but the potential for developing novel and effective therapies makes it a worthwhile endeavor.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-fluorophenyl)-1H-indole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). Key steps include:

  • Dissolving 3-(2-azidoethyl)-5-fluoro-1H-indole in a PEG-400/DMF solvent system.
  • Reacting with 1-ethynyl-4-fluorobenzene in the presence of CuI at room temperature for 12 hours.
  • Purification via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .
    • Critical Factors: Reaction time, solvent polarity, and catalyst loading significantly impact yield. Lower yields (e.g., 22%) may arise from competing side reactions or incomplete purification .

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

  • Methodological Answer: Use a multi-technique approach:

  • 1H/13C/19F NMR: Confirm substituent positions (e.g., fluorophenyl vs. tautomeric forms) by analyzing chemical shifts and splitting patterns .
  • HRMS: Validate molecular mass (e.g., via FAB-HRMS) to rule out impurities .
  • TLC: Monitor reaction progress and purity using ethyl acetate/hexane solvent systems .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

  • Methodological Answer:

  • Storage: Store as a powder at -20°C for long-term stability (3+ years) or -80°C in DMSO for short-term use (1 month) .
  • Solubility: Pre-dissolve in DMSO for stock solutions. For in vitro assays, use formulations like 10% DMSO/40% PEG-300/5% Tween-80/45% saline to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 19F NMR chemical shifts caused by tautomerism or crystallographic packing effects?

  • Methodological Answer:

  • X-ray Crystallography: Use SHELX software to determine the crystal structure and confirm substituent positions .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant tautomers .
  • Variable-Temperature NMR: Monitor dynamic tautomerism by analyzing temperature-dependent chemical shift changes .

Q. What strategies mitigate low yields in Cu(I)-catalyzed syntheses of fluorinated indole derivatives?

  • Methodological Answer:

  • Catalyst Optimization: Replace CuI with stabilized Cu(I) complexes (e.g., CuBr·SMe2) to reduce oxidation and improve regioselectivity .
  • Solvent Screening: Test alternative solvents (e.g., THF/H2O mixtures) to enhance reaction efficiency.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in biological targets?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups on the phenyl ring to assess electronic effects .
  • Bioisosteric Replacement: Replace the fluorine atom with chlorine or bromine to evaluate halogen bonding interactions .
  • Molecular Docking: Use computational tools to predict binding affinities against target proteins (e.g., kinases or GPCRs) and prioritize analogs for synthesis .

Q. What experimental approaches validate the biological activity of this compound in ischemia-related assays?

  • Methodological Answer:

  • In Vitro Antioxidant Assays: Measure ROS scavenging activity using DPPH or ABTS radical quenching .
  • Cell-Based Models: Test neuroprotective effects in oxygen-glucose deprivation (OGD) models of ischemia .
  • Dose-Response Analysis: Establish IC50 values and compare with reference antioxidants (e.g., trolox) .

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Reactant of Route 1
5-(4-fluorophenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-1H-indole

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